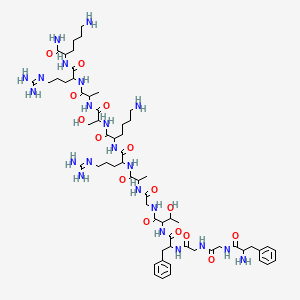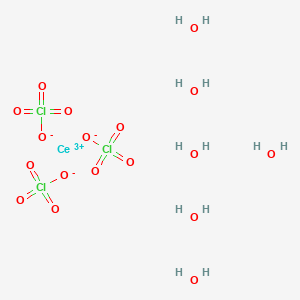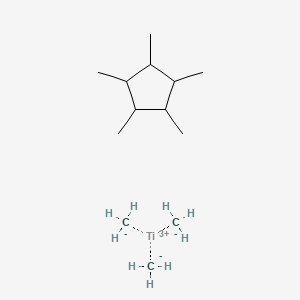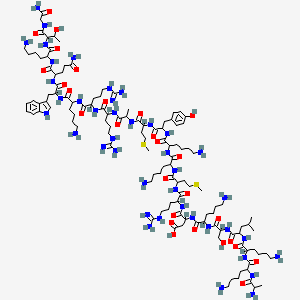
Nociceptin (1-13), amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nociceptin/orphanin FQ (1-13)-NH2, also known as N/OFQ-(1-13)-NH2, is a synthetic peptide derived from the endogenous neuropeptide nociceptin/orphanin FQ. This compound is a potent agonist for the nociceptin/orphanin FQ peptide receptor (NOP), which is part of the opioid receptor family. Nociceptin/orphanin FQ plays a crucial role in modulating pain, anxiety, and other physiological processes by selectively activating the NOP receptor .
準備方法
The synthesis of N/OFQ-(1-13)-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
化学反応の分析
N/OFQ-(1-13)-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N/OFQ-(1-13)-NH2 can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
科学的研究の応用
N/OFQ-(1-13)-NH2 has numerous scientific research applications across various fields. In chemistry, it is used as a tool to study the structure-activity relationships of NOP receptor ligands . In biology, it helps in understanding the role of nociceptin/orphanin FQ in modulating pain, anxiety, and other physiological processes . In medicine, N/OFQ-(1-13)-NH2 is investigated for its potential therapeutic applications in treating pain, anxiety, and addiction . Additionally, it is used in the development of novel analgesics and other pharmaceutical agents .
作用機序
N/OFQ-(1-13)-NH2 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR) that is part of the opioid receptor family . Upon binding, N/OFQ-(1-13)-NH2 activates the NOP receptor, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channel activity . This results in the inhibition of neurotransmitter release and the modulation of pain, anxiety, and other physiological processes .
類似化合物との比較
N/OFQ-(1-13)-NH2 is unique compared to other similar compounds due to its high selectivity and potency for the NOP receptor . Similar compounds include [Dmt1]N/OFQ-(1-13)-NH2 and [Nphe1]N/OFQ-(1-13)-NH2, which also target the NOP receptor but differ in their selectivity and pharmacological profiles . These compounds are used to study the structure-activity relationships of NOP receptor ligands and to develop novel therapeutic agents .
特性
分子式 |
C61H100N22O15 |
|---|---|
分子量 |
1381.6 g/mol |
IUPAC名 |
6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71) |
InChIキー |
RHMALYOXPBRJBG-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)


![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
![2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate](/img/structure/B15286017.png)
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)

![1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene](/img/structure/B15286032.png)
![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286063.png)
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)
![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)
